molecular formula C9H5ClFN B1465093 7-Chloro-6-fluoroisoquinoline CAS No. 918490-51-4

7-Chloro-6-fluoroisoquinoline

Cat. No. B1465093
M. Wt: 181.59 g/mol
InChI Key: BCZPUVXMWIBIRE-UHFFFAOYSA-N
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Description

7-Chloro-6-fluoroisoquinoline is a compound with the molecular formula C9H5ClFN and a molecular weight of 181.6 .


Molecular Structure Analysis

The InChI code for 7-Chloro-6-fluoroisoquinoline is 1S/C9H5ClFN/c10-8-3-7-5-12-2-1-6(7)4-9(8)11/h1-5H . This indicates that the compound has a fused ring structure typical of isoquinolines, with chlorine and fluorine substituents at the 7 and 6 positions, respectively.


Physical And Chemical Properties Analysis

7-Chloro-6-fluoroisoquinoline is a solid substance . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Fluorinated isoquinolines, such as 7-Chloro-6-fluoroisoquinoline, have attracted widespread attention due to their unique characteristics such as biological activities and light-emitting properties . They are important components of pharmaceuticals and materials . Here are some potential applications:

  • Pharmaceuticals : Isoquinoline derivatives are found in numerous drugs . For example, some tetrahydroisoquinoline derivatives exhibit severe neurotoxicity, which leads to Parkinson’s disease . In contrast, a number of isoquinoline-related medicines are flourishing in worldwide pharmaceutical markets . For example, papaverine hydrochloride, morphine, and berberine tannate are prescribed as an antispasmodic drug, a painkiller, and an antidiarrheal, respectively .

  • Materials Science : Fluorinated isoquinolines are used in materials science due to their useful physical properties . They serve as solvents for aromatic molecules , components in paints, dyes, and electronic devices .

  • Fluorosensors : Isoquinoline derivatives can be used in fluorosensors . Fluorosensors are devices that measure the concentration of fluorescent molecules in an optical or optoelectronic system.

  • Organic Light-Emitting Diodes (OLEDs) : Fluorinated isoquinolines have light-emitting properties , which makes them suitable for use in OLEDs. OLEDs are used in the creation of digital displays in devices such as television screens, computer monitors, and portable systems such as smartphones, handheld game consoles, and PDAs.

  • Supramolecular Chemistry : Fluorinated isoquinolines can be used in supramolecular chemistry , a field of chemistry that focuses on the non-covalent interactions of molecules.

  • Catalysis : Fluorinated isoquinolines can be used in catalysis , which is the process of increasing the rate of a chemical reaction by adding a substance known as a catalyst.

  • Fluorosensors : Isoquinoline derivatives can be used in fluorosensors . Fluorosensors are devices that measure the concentration of fluorescent molecules in an optical or optoelectronic system.

  • Organic Light-Emitting Diodes (OLEDs) : Fluorinated isoquinolines have light-emitting properties , which makes them suitable for use in OLEDs. OLEDs are used in the creation of digital displays in devices such as television screens, computer monitors, and portable systems such as smartphones, handheld game consoles, and PDAs.

  • Supramolecular Chemistry : Fluorinated isoquinolines can be used in supramolecular chemistry , a field of chemistry that focuses on the non-covalent interactions of molecules.

  • Catalysis : Fluorinated isoquinolines can be used in catalysis , which is the process of increasing the rate of a chemical reaction by adding a substance known as a catalyst.

  • Addition–Elimination Reactions : Fluorinated isoquinolines can be used in addition–elimination reactions , a type of organic reaction in which an atom or group of atoms is added to a molecule, followed by the elimination of a different atom or group of atoms.

  • Bioactivity Studies : Fluorinated isoquinolines can be used in bioactivity studies . These studies investigate the interaction between living organisms and substances, as well as how these substances affect the organisms.

Safety And Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P260, P262, P270, P280, P302 + P352, P304 + P340, P305 + P351 + P338, and P402 + P404 .

properties

IUPAC Name

7-chloro-6-fluoroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFN/c10-8-3-7-5-12-2-1-6(7)4-9(8)11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCZPUVXMWIBIRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=CC(=C(C=C21)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50697469
Record name 7-Chloro-6-fluoroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50697469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-6-fluoroisoquinoline

CAS RN

918490-51-4
Record name 7-Chloro-6-fluoroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50697469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-chloro-6-fluoroisoquinoline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Starting from 4-Fluoro-3-chlorobenzaldehyde, the title compound was synthesized by the protocol described for 6-Bromo-isoquinoline (3). Rt=0.77 min (Method A). Detected mass: 182.1/184.1 (M+H+).
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Synthesis routes and methods II

Procedure details

Starting from 3-chloro-4-fluoro-benzaldehyde, the title compound was prepared by the same reaction sequence as used for the synthesis of 6-fluoro-isoquinoline (3). Rt=0.77 min (Method A). Detected mass: 182.1/184.1 (M+H+).
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Synthesis routes and methods III

Procedure details

343.6 (2.54 mol) of AlCl3 were suspended in 1.1 l of dichloromethane and were stirred for 30 min with a mechanical stirrer. To this suspension, a solution of 204 g (0.51 mol) (N-(3-Chloro-4-fluoro-benzyl)-N-(2,2-dimethoxy-ethyl)-4-methyl-benzene-sulfonamide (2) was added and the mixture was stirred at room temperature for 5 h. After standing overnight, the reaction suspension was poured on ice, the organic layer was separated and the aqueous phase was extracted twice with dichloromethane. The combined organic layers were washed twice with 1 N NaOH and saturated NaHCO3-solution, dried with MgSO4 and evaporated. The obtained crude product was purified by silicagel chromatography (heptane/ethyl acetate 1:1), which gave 61.3 g of the title compound. Rt=0.73 min (Method B). Detected mass: 182.1 (M+H+).
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343.6
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2.54 mol
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N-(3-Chloro-4-fluoro-benzyl)-N-(2,2-dimethoxy-ethyl)-4-methyl-benzene-sulfonamide
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1.1 L
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Synthesis routes and methods IV

Procedure details

Starting from 3-chloro-4-fluoro-benzaldehyde, the title compound was prepared by the same reaction sequence as 6-fluoro-isoquinoline (5). Rt=0.77 min (Method #2). Detected mass: 182.1/184.1 (M+H+).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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